3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 6-chloropyridin-3-ylmethyl group. This structure combines a rigid spirocyclic framework with a pyridine-based substituent, which may confer unique physicochemical and pharmacological properties. The compound is commercially available as a building block (e.g., from Combi-Blocks Inc., Product JG-9950) and has been identified as a pharmaceutical impurity (e.g., in irbesartan synthesis) .
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-4-3-9(7-15-10)8-17-11(18)13(16-12(17)19)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVRIXWERBRHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridinylmethyl Intermediate: This step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Spirocyclic Core Construction: The diazaspiro nonane core is constructed through a series of cyclization reactions, often involving amine and carbonyl precursors.
Coupling Reaction: The chloropyridinylmethyl intermediate is then coupled with the diazaspiro nonane core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the chloropyridinylmethyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Diazaspiro Compounds
Structural Analogues and Pharmacological Activities
The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold is highly modifiable, with substituents dictating biological activity. Key analogues include:
Table 1: Comparison of Structural Analogues and Their Activities
Key Findings
- Antiplatelet Activity : Compound 13 (Table 1) demonstrated superior inhibition of collagen-induced platelet aggregation (IC₅₀ = 27.3 μM) compared to sarpogrelate (IC₅₀ = 66.8 μM), highlighting the role of phenylpiperazinyl groups in 5-HT2A receptor antagonism .
- Anticonvulsant Activity: Derivatives like 3-(3,5-dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione and N-phenylamino variants show efficacy in electroshock and metrazole tests, with substituent position (e.g., methyl or trifluoromethyl groups) critically influencing activity .
- Structural Flexibility : The spirocyclic core tolerates diverse substituents (e.g., bromothiophenyl, hydroxyethyl), enabling optimization of solubility, bioavailability, and target selectivity .
Physicochemical Properties
- Synthetic Routes : Spiro ring systems are typically constructed via cyclization reactions. For example, describes stereocontrolled synthesis using lead tetraacetate and tert-butyl hydroperoxide, yielding spirocyclic products in ~60% yield .
Biological Activity
3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on various research findings.
- Molecular Formula : C13H14ClN3O2
- Molecular Weight : 279.72 g/mol
- CAS Number : 1016673-78-1
Synthesis
The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions, which may include:
- Formation of the diazaspiro framework.
- Introduction of the chloropyridine moiety.
- Final modifications to yield the target compound.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29), and lung cancer (A549).
- Findings : The compound showed significant inhibition of cell growth at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
Mechanistic Studies
Mechanistic studies have suggested that the biological activity may be mediated through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| HT29 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | ROS generation |
Case Studies
- Case Study 1 : A study conducted on the efficacy of similar spiro compounds found that they led to a reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : In vitro studies highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall efficacy against resistant cancer strains.
Q & A
Q. Q1. What are the established synthetic routes for 3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, and how do reaction conditions influence yield?
A1. The compound is synthesized via alkylation of the parent diazaspiro scaffold. A common method involves reacting 1,3-diazaspiro[4.4]nonane-2,4-dione with a halogenated pyridine derivative (e.g., 3-(chloromethyl)-6-chloropyridine) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. Potassium carbonate is often used as a base to deprotonate the spiro compound and facilitate nucleophilic substitution . Reaction temperatures between 25–80°C are optimal, with higher temperatures accelerating kinetics but risking side reactions. Yields typically range from 60–85% depending on solvent purity and stoichiometric ratios.
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
A2. X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for solution) is the gold standard for confirming spirocyclic geometry and substituent placement . Complementary techniques include:
Q. Q3. What are the preliminary biological screening protocols for this compound?
A3. Initial bioactivity assays focus on its potential as a neuromodulator or enzyme inhibitor due to structural similarity to hydantoin derivatives. Standard protocols include:
- 5-HT receptor antagonism : Platelet aggregation inhibition assays (IC determination) using collagen or ADP as agonists, following methods described for structurally related spirohydantoins .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM to assess acute toxicity .
Advanced Research Questions
Q. Q4. How can computational modeling optimize the synthesis and reactivity of this compound?
A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition states and regioselectivity during alkylation. Key parameters:
- Charge distribution : Pyridine’s electron-withdrawing Cl group directs electrophilic substitution to the methyl position.
- Solvent effects : Simulated solvation energies in DMF vs. acetonitrile correlate with experimental yield differences .
Molecular dynamics simulations further model spirocyclic conformation stability under physiological conditions.
Q. Q5. What strategies resolve contradictions in pharmacological data between this compound and its analogs?
A5. Discrepancies in IC values (e.g., vs. sarpogrelate or ketanserin) often arise from:
- Steric effects : Bulkier substituents on the pyridine ring reduce receptor binding affinity.
- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) quantify oxidative degradation pathways unique to the chloropyridine moiety .
Dose-response curves with 95% confidence intervals and ANOVA are critical for validating statistical significance.
Q. Q6. How can reaction byproducts be minimized during large-scale synthesis?
A6. Key optimizations include:
- Catalyst selection : Transitioning from KCO to cesium carbonate improves base strength and reduces reaction time.
- Solvent purity : Anhydrous DMF with ≤50 ppm HO minimizes hydrolysis of the spirocyclic core.
- Workup protocols : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 5% MeOH/CHCl) isolates the target compound from dimeric byproducts .
Q. Q7. What advanced spectroscopic techniques characterize its interaction with biological targets?
A7.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to immobilized 5-HT receptors.
- Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution, identifying key hydrogen bonds between the hydantoin carbonyl and Ser159 residues .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to differentiate entropic vs. enthalpic driving forces.
Methodological Considerations
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 298.72 g/mol | |
| XLogP | 2.1 (predicted) | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 65.7 Ų |
Q. Table 2. Comparison of Synthetic Methods
| Method | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation (DMF) | DMF | KCO | 78 | 98 |
| Microwave-assisted | Acetonitrile | CsCO | 85 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
